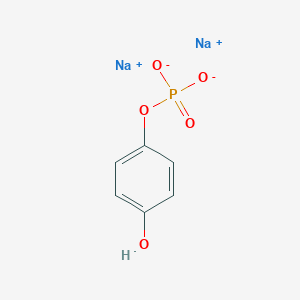

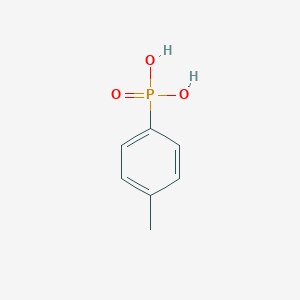

Sodium 4-hydroxyphenyl phosphate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium phosphate compounds can be achieved through various methods. For instance, sodium dihydrogen phosphate can be synthesized from sodium chloride and orthophosphoric acid using cation resin exchange at room temperature, offering an environmentally friendly process . Hydroxyapatite nanostructures, which include phosphate groups, can be synthesized using adenosine 5′-monophosphate sodium salt as an organic phosphorus source through solvothermal treatment . Similarly, sodium cobalt hydrogen phosphate hydrates can be synthesized by a mild hydrothermal method , and sodium hydroxygallophosphate can be prepared by hydrothermal synthesis .

Molecular Structure Analysis

The molecular structures of sodium phosphate compounds are diverse and can include various coordination geometries. For example, the sodium cobalt hydrogen phosphate hydrate possesses a layered structure with a novel three-cobalt polymeric coordination unit . The sodium bismuth polyphosphate features a long chain polyphosphate organization with helical ribbons . The sodium hydroxygallophosphate has a three-dimensional framework described from PO4 monophosphate groups sharing apices with Ga4O16(OH)(H2O) tetrameric building units .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving sodium phosphate compounds. However, the synthesis processes imply that these compounds can participate in reactions such as cation exchange and solvothermal or hydrothermal reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium phosphate compounds vary depending on their specific structures. For example, the tetrasodium tricobalt bis-phosphate has a density of 2.573 g cm−3 and follows the Curie–Weiss law in magnetic susceptibility . The sodium bismuth polyphosphate has a calculated density of 3.918 and shows characteristic IR bands of infinite chain structures of PO4 tetrahedra . The thermal stability of these compounds can range from dehydrating at 75°C to decomposing at higher temperatures, as seen in the sodium salt of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid .

Wissenschaftliche Forschungsanwendungen

Application 1: Alkaline Phosphatase Activity Detection and Immunoassay

- Summary of the Application : Sodium 4-hydroxyphenyl phosphate (4-HPP) is used as a substrate in the detection of alkaline phosphatase (ALP) activity. The ALP-catalyzed hydrolysis of 4-HPP produces hydroquinone (HQ), which controls the generation of intense green silicon-containing polymer dots (Si-PDs). This reaction is significant for the development of novel fluorescence analysis methods .

- Methods of Application or Experimental Procedures : The experiment involves mixing N-[3-(trimethoxysilyl)propyl]ethylenediamine (DAMO) and HQ in an aqueous solution at ambient temperature. The resultant HQ-controlled Si-PDs generation is used to establish an ALP activity assay .

- Results or Outcomes : This method has been applied in sensing cardiac troponin I (cTnI), a biomarker of acute myocardial infarction. The research has potential applications in ALP activity assay, inhibitor screening, and disease diagnosis .

Application 2: Lignin Structure and Properties

- Summary of the Application : Sodium 4-hydroxyphenyl phosphate is related to the structure of lignin, a random copolymer consisting of phenylpropane units. Lignin is a crucial component in plants and has potential as a bio-resource .

- Methods of Application or Experimental Procedures : The hydroxyl group of lignin plays a crucial role in interaction with water. By chemical and thermal decomposition, a wide range of chemicals can be obtained from lignin that can be used as starting materials for synthetic polymers .

- Results or Outcomes : A variety of polymers can be derived from lignin by simple chemical modification. The hydroxyl group acts as a reaction site for the above chemical reaction .

Application 3: Bioisosteric Groups

- Summary of the Application : Phosphinates and phosphonic acids, including Sodium 4-hydroxyphenyl phosphate, are used as stable bioisosteric groups for phosphates in biochemistry and medicinal chemistry . They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

- Methods of Application or Experimental Procedures : The design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . In life science, bioisosteres are substituents or functional groups which induce similar biological response .

- Results or Outcomes : The use of phosphinates and phosphonic acids as bioisosteric groups has helped in the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation and for industrial purposes relating to acquiring novel intellectual property .

Application 4: Flame Retardant

- Summary of the Application : Sodium 4-hydroxyphenyl phosphate is used in the synthesis of bisphenol-A bis(diphenyl phosphate) (BADP), which is used as a liquid flame retarder in some high performance polymer blends such as polycarbonate/ABS mixtures .

- Methods of Application or Experimental Procedures : The reaction of bisphenol A with phosphorus oxychloride and phenol forms BADP .

- Results or Outcomes : BADP is used as a liquid flame retarder in some high performance polymer blends such as polycarbonate/ABS mixtures .

Application 5: Bioisosteric Groups

- Summary of the Application : Phosphinates and phosphonic acids, including Sodium 4-hydroxyphenyl phosphate, are used as stable bioisosteric groups for phosphates in biochemistry and medicinal chemistry . They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

- Methods of Application or Experimental Procedures : The design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . In life science, bioisosteres are substituents or functional groups which induce similar biological response .

- Results or Outcomes : The use of phosphinates and phosphonic acids as bioisosteric groups has helped in the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation and for industrial purposes relating to acquiring novel intellectual property .

Application 6: Flame Retardant

- Summary of the Application : Sodium 4-hydroxyphenyl phosphate is used in the synthesis of bisphenol-A bis(diphenyl phosphate) (BADP), which is used as a liquid flame retarder in some high performance polymer blends such as polycarbonate/ABS mixtures .

- Methods of Application or Experimental Procedures : The reaction of bisphenol A with phosphorus oxychloride and phenol forms BADP .

- Results or Outcomes : BADP is used as a liquid flame retarder in some high performance polymer blends such as polycarbonate/ABS mixtures .

Zukünftige Richtungen

Eigenschaften

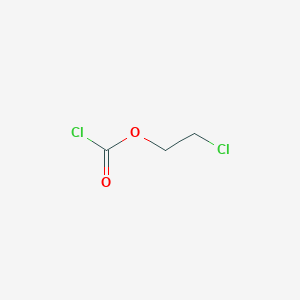

IUPAC Name |

disodium;(4-hydroxyphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYKXZZXDRGNST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596669 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-hydroxyphenyl phosphate | |

CAS RN |

20368-79-0 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)